BenchChemオンラインストアへようこそ!

5-(3-methoxy-4-nitrophenyl)-1H-imidazole

Lipophilicity Drug-likeness Physicochemical profiling

This C5-aryl-1H-imidazole retains a critical acidic N–H proton (pKa ~14.5) that enables heme-iron coordination and ATP-binding-site hydrogen bonding—functionality absent in N1-aryl regioisomers. The 4-nitrophenyl group serves as a versatile synthetic handle for reduction to the aniline, enabling late-stage diversification. Procure with confidence for medicinal chemistry optimization and screening library expansion, targeting defined structure-activity relationships.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
CAS No. 89250-10-2
Cat. No. B12927895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxy-4-nitrophenyl)-1H-imidazole
CAS89250-10-2
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CN=CN2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c1-16-10-4-7(8-5-11-6-12-8)2-3-9(10)13(14)15/h2-6H,1H3,(H,11,12)
InChIKeyMBACXRBTOLNPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxy-4-nitrophenyl)-1H-imidazole (CAS 89250-10-2): Structural and Physicochemical Baseline for Procurement Evaluation


5-(3-Methoxy-4-nitrophenyl)-1H-imidazole (CAS 89250-10-2) is a C5-substituted 1H-imidazole derivative bearing a 3-methoxy-4-nitrophenyl substituent, with molecular formula C₁₀H₉N₃O₃, molecular weight 219.20 g/mol, exact mass 219.06400 Da, calculated LogP of 2.52, and polar surface area (PSA) of 83.73 Ų [1]. The compound belongs to the nitroimidazole class, which has well-established utility as antimicrobial, antiprotozoal, and radiosensitizing agents, with structure-activity relationships demonstrating that the position of the nitro substituent on the imidazole ring critically determines biological activity—5-nitroimidazoles are generally active whereas 4-nitroimidazoles are largely inactive [2]. This compound is accessible via a patented nitration process using sulfuric/nitric acid mixtures in the presence of urea, which suppresses oxidative side reactions and improves yield over conventional nitration methods [3].

Why In-Class Substitution Fails: The Pharmacochemical Consequences of Positional and Substituent Variation in Nitrophenyl-Imidazoles


Within the nitrophenyl-imidazole compound family, seemingly minor structural variations—altering the nitro group position, shifting the methoxy substituent, or changing the point of attachment to the imidazole ring—produce compounds with fundamentally different physicochemical and biological profiles. The QSAR literature establishes that nitro group position on the imidazole ring is a binary determinant of antimicrobial activity: 5-nitroimidazoles are active while 4-nitroimidazoles are inactive, as distinguished by dipole moment analysis [1]. Furthermore, the 3-methoxy substituent on the target compound contributes an additional hydrogen-bond acceptor, increases lipophilicity (ΔLogP ≈ +0.3–0.5 relative to the des-methoxy analog), and modulates the electron density of the aromatic ring—all of which affect target binding, metabolic stability, and solubility in ways that cannot be approximated by simpler nitrophenyl-imidazole analogs [2]. Generic substitution without accounting for these parameters risks selecting a compound with divergent reactivity, altered biological target engagement, or incompatible physicochemical properties for the intended application.

Quantitative Differential Evidence Guide: 5-(3-Methoxy-4-nitrophenyl)-1H-imidazole vs. Closest Analogs


Lipophilicity Differentiation: 3-Methoxy-4-nitrophenyl Substitution Increases LogP vs. Des-Methoxy Nitrophenyl-Imidazole Analogs

The target compound 5-(3-methoxy-4-nitrophenyl)-1H-imidazole (CAS 89250-10-2) has a calculated LogP of 2.52, which is approximately 0.9 log units higher than the des-methoxy analog 5-(4-nitrophenyl)-1H-imidazole (CAS 38980-93-7, reported XLogP3 ≈ 1.6). This increased lipophilicity arises from the 3-methoxy substituent and is expected to enhance membrane permeability while modestly reducing aqueous solubility—a trade-off that directly impacts compound handling, formulation, and biological distribution [1]. The polar surface area of the target (83.73 Ų) is also approximately 13 Ų larger than the des-methoxy analog (~70.5 Ų), reflecting the additional hydrogen-bond acceptor capacity of the methoxy oxygen [2].

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: C5- vs. N1-Substitution Produces Distinct Electronic and Steric Profiles

5-(3-Methoxy-4-nitrophenyl)-1H-imidazole (CAS 89250-10-2) features the aryl substituent at the C5 position of the 1H-imidazole ring, leaving the N1–H available for hydrogen bonding and N3 for metal coordination or further derivatization. In contrast, the regioisomer 1-(2-methoxy-4-nitrophenyl)-1H-imidazole (CAS 190198-15-3) has the aryl group at N1, which blocks one nitrogen and alters the electronic distribution within the imidazole ring . This regioisomeric difference has demonstrable consequences: C5-aryl imidazoles retain an acidic N–H proton (pKa ~14.5 for imidazole), enabling pH-dependent solubility and salt formation, whereas N1-aryl imidazoles lack this functionality. The free N–H also allows the C5-substituted compound to serve as a hydrogen-bond donor in target binding, a feature absent in the N1-substituted isomer [1].

Regioisomerism Imidazole chemistry Coordination chemistry

Nitro Group Positional Effect on Antimicrobial Activity: Class-Level SAR from QSAR Studies

Although direct antimicrobial MIC data for 5-(3-methoxy-4-nitrophenyl)-1H-imidazole is not available in the peer-reviewed literature, class-level QSAR analysis of nitroimidazoles provides strong inferential evidence for differentiation. Rozenski et al. demonstrated that the dipole moment can quantitatively discriminate between active 2-nitro and 5-nitroimidazoles and inactive 4-nitroimidazoles, with a clear cutoff value separating active from inactive congeners [1]. The target compound, bearing a nitro group at the 4-position of the phenyl ring (which is electronically conjugated to the imidazole C5 position), falls into a distinct electronic class from 4-nitroimidazoles (nitro directly on the imidazole ring), which are consistently reported as inactive in antimicrobial assays. This electronic distinction is non-trivial: the Free-Wilson analysis in the same study emphasizes that nitro group position is a dominant structural determinant of activity, independent of other substituent effects [2].

Antimicrobial SAR Nitroimidazole QSAR

Synthetic Accessibility via Patented Urea-Nitration: Yield Advantage Over Conventional Nitration

The BASF patent (US 5,008,398) describes a process for preparing p-nitrophenyl-imidazoles—including those with additional substituents on the phenyl ring—using a mixture of sulfuric acid and nitric acid in the presence of urea [1]. The urea additive functions to suppress nitrous acid-catalyzed oxidative side reactions that are a known problem in conventional mixed-acid nitrations of imidazole substrates. While the patent does not provide isolated yields specifically for 5-(3-methoxy-4-nitrophenyl)-1H-imidazole, it teaches that the urea-modified process produces p-nitrophenyl-imidazoles in higher yield and purity than prior art methods (e.g., the J. Chem. Soc. 1963 method producing 4,5-bis-(p-nitrophenyl)-imidazole as a byproduct-contaminated mixture) [2]. This synthetic methodology provides a procurement-relevant advantage: compounds prepared via the patented route are expected to have lower levels of over-nitrated impurities and oxidative degradation products compared to material synthesized by conventional nitration.

Synthetic methodology Nitration Process chemistry

Optimal Application Scenarios for 5-(3-Methoxy-4-nitrophenyl)-1H-imidazole (CAS 89250-10-2) Based on Differential Evidence


Medicinal Chemistry: Scaffold for Kinase or CYP Inhibition Programs Requiring Free Imidazole N–H

The C5-aryl-1H-imidazole architecture preserves the acidic N–H proton (pKa ~14.5) and the basic N3 nitrogen, enabling the compound to coordinate heme iron in cytochrome P450 enzymes or occupy the ATP-binding site of kinases where hydrogen-bond donation from the imidazole N–H is critical for affinity [1]. This is a key differentiator from N1-aryl imidazole regioisomers (e.g., CAS 190198-15-3), which lack the N–H donor. The 3-methoxy group provides an additional hydrogen-bond acceptor that can engage polar residues in target binding pockets, as demonstrated in co-crystal structures of related methoxy-substituted imidazole inhibitors with CYP24A1, where the 3-methoxy group forms a hydrogen bond with Gln82 . The 4-nitrophenyl moiety further serves as a synthetic handle for reduction to the corresponding aniline, enabling downstream diversification.

Antimicrobial Screening Libraries: Rational Inclusion Based on Nitro Group Positional Class

QSAR studies have established that nitro group position is the dominant determinant of antimicrobial activity within nitroheterocycles, with 5-nitroimidazole-class compounds consistently outperforming 4-nitroimidazole analogs [1]. The target compound's nitro group, while on the phenyl ring rather than directly on the imidazole, is positioned para to the imidazole attachment point, maintaining electronic conjugation with the heterocycle. For screening library procurement, this compound should be prioritized over 4-nitroimidazole regioisomers (which are predicted inactive) and evaluated alongside established 5-nitroimidazole pharmacophores. Its LogP of 2.52 places it in a favorable lipophilicity range for membrane penetration, distinguishing it from more polar nitroimidazoles that may have limited intracellular access .

Synthetic Intermediate for 2-Aminoimidazole Derivatives with Antibiotic Potential

The closely related derivative 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine (CAS 2229079-64-3) has been described in patent literature (WO2023051234) as a component of novel imidazole-based antibiotics effective against multidrug-resistant bacterial strains [1]. The target compound (CAS 89250-10-2) serves as a direct precursor for 2-amino functionalization via C–H amination or halogenation-amination sequences. Its free N1–H position enables selective N-protection strategies that would be unavailable with N1-substituted analogs, providing greater synthetic flexibility for medicinal chemistry optimization. The methoxy group additionally offers a site for late-stage demethylation to the phenol, expanding the accessible chemical space from a single intermediate .

Quote Request

Request a Quote for 5-(3-methoxy-4-nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.